molecular formula C16H13NO6 B5078319 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid CAS No. 358731-38-1

3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid

Cat. No.: B5078319
CAS No.: 358731-38-1
M. Wt: 315.28 g/mol
InChI Key: RTOIUVQMNQZCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid is a critical synthetic intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs). Its primary research value lies in its function as a versatile linker moiety, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule. This compound features a rigid, bicyclic scaffold that provides optimal spatial orientation, alongside two distinct functional handles: a hydroxymethyl group and a benzoic acid. These groups allow for selective, sequential conjugation to other molecular components via reliable bioorthogonal chemistry, such as esterification and amidation. The incorporation of this linker is crucial for constructing effective heterobifunctional degraders that can induce the ubiquitination and subsequent proteasomal degradation of specific disease-relevant proteins, a groundbreaking approach in chemical biology and drug discovery [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219942/]. Research utilizing this compound is focused on advancing targeted protein degradation strategies against historically challenging targets, including transcription factors and other non-enzymatic proteins, for applications in oncology, neurodegenerative diseases, and beyond [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01954].

Properties

IUPAC Name

3-[7-(hydroxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-4,7-epoxyisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-7-16-5-4-10(23-16)11-12(16)14(20)17(13(11)19)9-3-1-2-8(6-9)15(21)22/h1-6,10-12,18H,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOIUVQMNQZCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117833
Record name 3-[1,3,3a,4,7,7a-Hexahydro-4-(hydroxymethyl)-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-38-1
Record name 3-[1,3,3a,4,7,7a-Hexahydro-4-(hydroxymethyl)-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358731-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1,3,3a,4,7,7a-Hexahydro-4-(hydroxymethyl)-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid derivative, followed by the introduction of the dioxo-epoxyisoindolyl group through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves crystallization, filtration, and chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the dioxo groups yields hydroxylated products.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the hydroxymethyl group can enhance its interaction with DNA, leading to apoptosis in cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a derivative of this compound was shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of p53 pathways .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Case Study:
A clinical trial published in Clinical Immunology reported that patients treated with formulations containing this compound showed reduced markers of inflammation compared to the control group .

Material Science Applications

1. Polymer Synthesis
Due to its unique structure, this compound can serve as a monomer in polymer chemistry. Its ability to form cross-linked networks can be utilized in creating high-performance materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break10%

2. Coating Applications
The compound's epoxy functionality makes it suitable for use in coatings that require durability and resistance to environmental degradation.

Agrochemical Applications

1. Pesticide Formulations
The compound has been explored as an active ingredient in pesticide formulations due to its potential efficacy against specific pests while being less harmful to non-target species.

Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their structure and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid (C16H11NO4)

  • Structure : Lacks the hydroxymethyl and epoxy groups present in the target compound. Instead, it has a simple methylene bridge (-CH2-) connecting the benzoic acid to the isoindol-1,3-dione core.
  • Molecular Weight : 281.267 g/mol (vs. higher for the target compound due to additional oxygen and hydroxymethyl groups).
  • Key Differences: Reduced hydrophilicity compared to the hydroxymethyl-containing target compound.

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic Acid

  • Structure : Features a methyl (-CH3) group at the 4-position of the benzoic acid ring instead of the hydroxymethyl group.
  • Implications :
    • The methyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media.
    • Lack of the epoxy bridge simplifies synthetic routes but limits conformational rigidity .

2-(3,4-Dimethylphenyl)-2-oxoethyl Ester Derivative (CAS 352672-10-7)

  • Structure : Incorporates a 3,4-dimethylphenyl group and an ester linkage instead of a free carboxylic acid.
  • Functional Impact :
    • The ester group increases metabolic stability but requires hydrolysis for bioactivation.
    • The dimethylphenyl substituent may enhance π-π stacking interactions in receptor binding .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Epoxy Bridge Hydrophilicity Potential Applications
Target Compound C17H13NO6 4-Hydroxymethyl, 4,7-epoxy Yes High Enzyme inhibitors, drug delivery
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid C16H11NO4 Methylene bridge No Moderate Intermediate in polymer synthesis
4-Methylbenzoic Acid Derivative C16H11NO4 4-Methyl No Low Lipophilic prodrugs
352672-10-7 Ester Derivative C24H21NO5 3,4-Dimethylphenyl, ester linkage No Low Material science, coatings

Research Findings and Implications

  • Synthetic Challenges : The target compound’s epoxy and hydroxymethyl groups complicate synthesis. highlights unpurified intermediates in analogous syntheses, suggesting sensitivity to reaction conditions .
  • Biological Relevance : The hydroxymethyl group may participate in hydrogen bonding, enhancing target binding affinity compared to methyl or ester derivatives.

Biological Activity

The compound 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzoic acid moiety linked to a hydroxymethyl-substituted isoindole derivative. The presence of multiple functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₅N₁O₄
Molecular Weight273.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exhibit:

  • Antioxidant Activity : The hydroxymethyl and dioxo groups are known to contribute to the antioxidant capacity by scavenging free radicals.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, the compound may reduce the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that it could inhibit the growth of certain bacterial strains.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties using DPPH and ABTS assays. Results indicated a significant scavenging effect compared to standard antioxidants like ascorbic acid (p < 0.05) .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that the compound inhibited NF-kB activation in macrophages stimulated with lipopolysaccharides (LPS), leading to reduced expression of TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature : Elevated temperatures (80–120°C) may accelerate epoxide ring formation but risk side reactions.
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, triethylamine) can stabilize reactive intermediates.
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) is recommended for isolating the final product .

Q. Example Reaction Protocol :

ParameterOptimal Condition
SolventDMF
Temperature100°C
CatalystTriethylamine (10 mol%)
Reaction Time12–24 hours

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify hydroxyl, epoxide, and benzoic acid protons/carbons. For example, the hydroxymethyl group typically appears as a singlet at δ 4.2–4.5 ppm in 1^1H NMR .
  • X-ray Crystallography : Resolve the hexahydro-4,7-epoxyisoindol ring conformation and hydrogen-bonding networks .
  • FTIR : Confirm carbonyl (C=O) stretching vibrations at 1700–1750 cm⁻¹ for the dioxo and benzoic acid groups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
  • Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational exchange .
  • Computational Chemistry : Compare experimental 1^1H NMR shifts with Density Functional Theory (DFT)-calculated values to validate assignments .
  • Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography to resolve ambiguous stereochemistry .

Q. What methodologies are suitable for studying the compound’s potential bioactivity (e.g., DNA interaction)?

  • Methodological Answer :
  • UV/Vis and Fluorescence Spectroscopy : Monitor hypochromism or quenching in DNA-binding assays. For example, intercalation may reduce absorption at 260 nm .
  • Viscometry : Increased DNA solution viscosity indicates intercalation, while decreased viscosity suggests groove binding .
  • Thermodynamic Analysis : Calculate binding constants (K) and Gibbs free energy (ΔG) via isothermal titration calorimetry (ITC) to quantify interaction strength .

Q. Example DNA Interaction Data :

TechniqueObservationConclusion
UV/Vis15% hypochromism at 260 nmIntercalation likely
Viscometry20% increase in viscosityConfirms intercalation

Q. How do reaction conditions influence the stability of the 4,7-epoxyisoindol ring during derivatization?

  • Methodological Answer : The epoxy ring is sensitive to nucleophilic attack and pH. Mitigation strategies:
  • pH Control : Maintain neutral to mildly acidic conditions (pH 5–7) to prevent ring-opening by hydroxide ions .
  • Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., acetylation) before introducing electrophiles .
  • Low-Temperature Reactions : Perform substitutions at 0–5°C to minimize thermal degradation .

Safety and Handling Protocols

Q. What advanced safety measures are critical during large-scale synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods to manage volatile intermediates (e.g., acetic anhydride during acetylation) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when handling corrosive catalysts (e.g., H₂SO₄) .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Data Interpretation and Validation

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference X-ray crystal packing with solution-state NMR data to identify solvent-induced conformational changes .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort NMR signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.